Product packaging for 3-Bromo-5-tert-butylphenol(Cat. No.:CAS No. 1047661-26-6)

3-Bromo-5-tert-butylphenol

Cat. No.: B2991163
CAS No.: 1047661-26-6
M. Wt: 229.117
InChI Key: FLCMLHFCSZJOET-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butylphenol (CAS 1047661-26-6) is a high-purity brominated phenolic compound of significant interest in advanced chemical and pharmaceutical research. With the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol, it serves as a versatile synthetic intermediate . Its primary research value lies in its role as a precursor in the synthesis of novel Schiff base compounds, which are investigated for their potent biological activities . The strategic incorporation of both a bromine atom and a sterically bulky tert-butyl group on the phenol ring is a critical design feature. The tert-butyl group enhances the stability of phenoxyl radicals, making derivatives of this compound particularly valuable in the development of synthetic antioxidants . Research indicates that such antioxidants can interact with and neutralize free radicals, offering potential for studying oxidative stress-related diseases . Furthermore, the reactivity of the phenolic hydroxyl group and the bromine substituent allows for further functionalization, enabling its use in constructing complex molecular architectures for applications in medicinal chemistry and materials science . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols, as the compound may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B2991163 3-Bromo-5-tert-butylphenol CAS No. 1047661-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCMLHFCSZJOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Tert Butylphenol and Analogous Structures

Direct Regioselective Bromination of Phenolic Precursors

Direct bromination of phenolic precursors is a primary route for synthesizing bromophenols. The hydroxyl group of a phenol (B47542) is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. wku.edu This inherent reactivity makes phenols susceptible to rapid and often multiple brominations, presenting a significant challenge in achieving selective monobromination. nih.gov Consequently, methodologies have been developed to control the regioselectivity and extent of the reaction, ensuring the desired isomer is formed in high yield.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) remains the cornerstone of phenol bromination. These strategies involve an electrophilic bromine species that attacks the electron-rich phenol ring. The primary challenge lies in modulating the reactivity of the system to favor a specific substitution pattern, be it ortho or para to the hydroxyl group, and to prevent over-bromination. nih.gov

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of aromatic compounds, including phenols. cdnsciencepub.comwikipedia.org It is considered a safer alternative to molecular bromine and can offer improved selectivity. nih.gov The reaction of phenols with NBS can proceed via different pathways depending on the reaction conditions and the substrate's structure.

Typically, NBS reacts with phenols to generate 2-bromocyclohexadienone-type intermediates, which then enolize to form the corresponding 2-bromophenols (ortho-bromination). cdnsciencepub.com However, these intermediates can sometimes rearrange to afford 4-bromophenols (para-bromination), particularly in the presence of trace acids. cdnsciencepub.com For electron-rich aromatic compounds, using dimethylformamide (DMF) as the solvent can promote high levels of para-selectivity. wikipedia.org

In the case of para-substituted phenols, where the para position is blocked, bromination is directed to the ortho positions. For instance, the bromination of 4-tert-butylphenol (B1678320) with NBS can yield 2-bromo-4-tert-butylphenol (B1265803), although the formation of the dibrominated product, 2,6-dibromo-4-tert-butylphenol, is a common side reaction. researchgate.net To enhance selectivity for mono-ortho-bromination, catalytic amounts of p-toluenesulfonic acid (pTsOH) can be employed. This acid is proposed to conjugate with the phenolic hydroxyl group, effectively directing the bromination to the ortho position. nih.gov This method has been shown to be effective in ACS-grade methanol, providing high yields of the desired mono-ortho-brominated products in short reaction times. nih.gov Photochemical methods, utilizing UV irradiation with NBS, have also been developed for the regioselective bromination of aromatic compounds at ambient temperatures without a catalyst. researchgate.net

Table 1: Regioselectivity in NBS Bromination of Phenols
SubstrateReagent/ConditionsMajor ProductSelectivityReference
General PhenolsNBS in DMF4-BromophenolHigh para-selectivity wikipedia.org
4-tert-ButylphenolNBS in H₂O2-Bromo-4-tert-butylphenolModerate (mixture with dibromo product) researchgate.net
p-CresolNBS, 10 mol % pTsOH, Methanol2-Bromo-4-methylphenolExcellent mono-ortho-selectivity nih.gov
Aromatic CompoundsNBS, UV irradiationRegioselective monobrominated productsGood to high researchgate.net

Oxidative bromination represents a more environmentally benign or "green" approach to synthesizing bromophenols. researchgate.net This method avoids the direct use of hazardous molecular bromine by generating it in situ from a bromide salt, typically hydrogen bromide (HBr) or an alkali metal bromide like potassium bromide (KBr), in the presence of an oxidant. nih.gov

A commonly employed system is the combination of HBr with hydrogen peroxide (H₂O₂). researchgate.netgoogle.com This mixture efficiently generates the electrophilic bromine species required for the substitution reaction, with water being the only significant byproduct. This method has demonstrated excellent regioselectivity and high yields. For example, the reaction of 4-tert-butylphenol with two equivalents of H₂O₂ and one equivalent of HBr in water results in the quantitative and regioselective formation of 2-bromo-4-tert-butylphenol. researchgate.net This high degree of control contrasts with the use of NBS under similar aqueous conditions, which often yields a mixture of mono- and di-brominated products. researchgate.net The oxidative cycle continuously regenerates the active brominating agent from the HBr formed during the substitution step, leading to high atom economy. google.com

Table 2: Oxidative Bromination of 4-tert-butylphenol
Brominating SystemSubstrateProduct(s)Yield/ConversionReference
H₂O₂-HBr in H₂O4-tert-Butylphenol2-Bromo-4-tert-butylphenolQuantitative researchgate.net
NBS in H₂O4-tert-Butylphenol2-Bromo-4-tert-butylphenol and 2,6-Dibromo-4-tert-butylphenol32% (mono), 29% (di) researchgate.net

Achieving high regioselectivity in the monobromination of phenols can be difficult due to the minimal electronic differentiation between the ortho and para positions. chemistryviews.org While systems like trimethylsilyl (B98337) bromide (TMSBr) combined with dimethyl sulfoxide (B87167) (DMSO) can be used, they often suffer from moderate selectivity and the production of toxic dimethyl sulfide (B99878) as a byproduct. chemistryviews.org

A significant improvement in selectivity has been achieved by replacing DMSO with sulfoxides bearing bulkier substituents. Researchers have developed a mild and highly regioselective method for the para-bromination of phenols using TMSBr in conjunction with sterically hindered sulfoxides, such as bis(4-chlorophenyl) sulfoxide. chemistryviews.org This protocol affords the desired para-brominated phenols with excellent selectivity (up to 99:1 para to ortho ratio) at room temperature. chemistryviews.org

A key finding is that the thioether byproduct generated from the reduction of the sulfoxide plays a crucial role in promoting the reaction's high selectivity. chemistryviews.orgresearchgate.net It is hypothesized that a weak O–H···S hydrogen bond forms between the phenol's hydroxyl group and the sulfur atom of the bulky thioether. This interaction sterically encumbers the ortho positions of the phenol, thereby directing the electrophilic attack of the brominating agent preferentially to the less hindered para position. chemistryviews.orgresearchgate.net This method is also practical as the thioether byproduct can potentially be recycled. researchgate.net

Table 3: Selective Para-Bromination with TMSBr and Bulky Sulfoxides
SubstrateReagentsSolventSelectivity (para:ortho)Reference
PhenolTMSBr, (4-ClC₆H₄)₂SOAcetonitrile>99:1 chemistryviews.org
m-CresolTMSBr, (4-ClC₆H₄)₂SOAcetonitrile>99:1 researchgate.net

Catalytic systems offer a powerful approach to control the bromination of phenols, often under mild conditions with high selectivity and atom economy. One such innovative system utilizes potassium bromide (KBr) as the bromine source with zinc-aluminum layered double hydroxides (ZnAl–LDHs) where bromate (B103136) ions (BrO₃⁻) are intercalated within the layers. mdpi.comnih.govresearchgate.net

This heterogeneous catalytic system provides a mild and efficient method for the regioselective monobromination of a wide range of phenols. mdpi.comsemanticscholar.org The reaction exhibits excellent regioselectivity, strongly favoring bromination at the para position. If the para site is already occupied, as in 4-tert-butylphenol, bromination occurs selectively at an ortho position. mdpi.comnih.gov For example, 4-tert-butylphenol was converted to its ortho-monobrominated derivative in 71% yield using this method. mdpi.com

The proposed mechanism suggests that the LDHs facilitate the smooth and slow release of the bromate ions. mdpi.com These ions then react with bromide from KBr in an acidic medium (acetic acid is used as the solvent) to generate molecular bromine in situ. This controlled, slow generation of the brominating reagent is crucial as it prevents the buildup of a high concentration of bromine at any given time, thus minimizing the common problem of over-bromination. nih.govmdpi.com The advantages of this system include the use of inexpensive and cheap reagents, mild reaction conditions, high atom economy, and the absence of a need for a separate catalyst. mdpi.comresearchgate.net

Table 4: Monobromination of Phenols using KBr and ZnAl–BrO₃⁻–LDHs
SubstratePosition of BrominationYieldReference
Phenolpara84% mdpi.com
4-tert-Butylphenolortho71% mdpi.com
3-Methylphenolpara (to OH)78% mdpi.com
2-Chlorophenolpara89% mdpi.com

Exploration of Directed Ortho-Metalation and Halogenation for Positional Control

Directed ortho-metalation (DoM) is a powerful synthetic strategy that provides exceptional regiochemical control, enabling functionalization exclusively at the position ortho to a directing metalation group (DMG). wku.edumcmaster.ca This technique is particularly valuable for phenols, where conventional electrophilic substitution yields mixtures of ortho and para isomers. wku.edu

In the DoM process, a strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate a C-H bond that is spatially close to the DMG. mcmaster.ca The hydroxyl group of a phenol itself is too acidic and would be deprotonated before the aromatic C-H bond. Therefore, it must first be converted into a suitable DMG. Common examples of effective DMGs for this purpose include carbamates (O-aryl N,N-dialkylcarbamates), amides, and ethers. researchgate.net

Once the phenol is protected with an appropriate DMG, treatment with the organolithium base leads to the formation of an aryl-lithium intermediate specifically at the ortho position. This intermediate can then be "quenched" by adding an electrophilic halogen source, such as molecular bromine (Br₂) or hexachloroethane (B51795) for chlorination, to introduce a halogen atom with precise positional control. researchgate.net This two-step sequence—ortho-lithiation followed by electrophilic quench—provides a reliable route to ortho-halogenated phenols that are often difficult to access through classical electrophilic aromatic substitution methods. researchgate.netscientificupdate.com The regioselectivity is dictated by the directing group, overcoming the inherent electronic preferences of the phenol ring. wku.edu

Synthesis via Functional Group Interconversions on Pre-functionalized Phenols

This section explores synthetic routes that begin with phenols or their derivatives that already possess some of the desired functional groups or precursors to them. By manipulating these existing functionalities, the target molecule can be constructed with high precision.

A common strategy in the synthesis of complex phenols involves the use of a methoxy (B1213986) group (-OCH₃) as a protecting group for the phenolic hydroxyl. The methyl ether is generally stable under a variety of reaction conditions, allowing for chemical modifications on other parts of the molecule. The final step in such a synthesis is the deprotection, or O-demethylation, to reveal the free hydroxyl group.

Several reagents are effective for the cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a widely used and powerful Lewis acid for this transformation. researchgate.netresearchgate.net The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing the phenoxide and generating bromomethane. This method is often performed at low temperatures in chlorinated solvents like dichloromethane (B109758). researchgate.net

Another strong Lewis acid, aluminum trichloride (B1173362) (AlCl₃), can also be employed for O-demethylation. While its reactivity is somewhat lower than that of BBr₃, it can effectively cleave methyl ethers, often requiring heating. researchgate.net For substrates with sensitive functional groups, milder methods may be necessary. The choice of demethylating agent is crucial to avoid unwanted side reactions, especially when dealing with sterically hindered phenols or those containing other reactive sites. For instance, in the synthesis of nonylphenols with quaternary benzylic carbons, demethylation of the corresponding methyl ether with boron tribromide was realized without incident. researchgate.net

The general reaction for the demethylation of a substituted anisole (B1667542) to a phenol is depicted below:

Ar-OCH₃ + BBr₃ → Ar-OH + CH₃Br + BBr₂(OH)
ReagentTypical ConditionsNotes
Boron tribromide (BBr₃)Dichloromethane, -78 °C to room temperatureHighly effective but moisture-sensitive. researchgate.net
Aluminum trichloride (AlCl₃)Dichloromethane or other solvents, often with heatingLess reactive than BBr₃. researchgate.net
Hydrobromic acid (HBr)Acetic acid or neat, high temperaturesA strong Brønsted acid approach.

This table presents common reagents and conditions for O-demethylation reactions.

The introduction of a formyl group (-CHO) ortho to a hydroxyl group is a key transformation in the synthesis of many substituted phenols. The classic Reimer-Tiemann reaction accomplishes this by treating a phenol with chloroform (B151607) (CHCl₃) in a basic aqueous solution. wikipedia.orgunacademy.comallen.in The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ and undergoes electrophilic aromatic substitution preferentially at the ortho position of the phenoxide ion. wikipedia.orgpsiberg.com

While the traditional Reimer-Tiemann reaction is effective, it can suffer from moderate yields and lack of regioselectivity. orgsyn.org An improved and highly regioselective method for the ortho-formylation of phenols utilizes anhydrous magnesium chloride (MgCl₂) and paraformaldehyde in the presence of a base like triethylamine. orgsyn.orgorgsyn.orgmdma.chsynarchive.com This method, sometimes referred to as the Casnati-Skattebøl formylation, provides high yields of salicylaldehydes exclusively at the ortho-position. orgsyn.orgsynarchive.com The reaction is applicable to a wide range of substituted phenols, including those with alkyl, and halogen substituents. orgsyn.org For example, 2-bromophenol (B46759) can be formylated to produce 3-bromosalicylaldehyde in 80-81% yield using this procedure. orgsyn.org

Once the salicylaldehyde (B1680747) derivative is formed, subsequent bromination can be carried out to introduce a bromine atom at a specific position on the ring. The directing effects of the hydroxyl and formyl groups will influence the position of bromination. For instance, the oxidative bromination of salicylaldehyde using potassium bromide (KBr) and hydrogen peroxide (H₂O₂) can yield 5-bromosalicylaldehyde (B98134) as the major product. researchgate.netdntb.gov.ua The reaction conditions for bromination can be tailored to achieve the desired substitution pattern on the pre-functionalized salicylaldehyde ring. nih.govbeilstein-journals.org

ReactionReagentsProductTypical Yield
ortho-FormylationPhenol, MgCl₂, Paraformaldehyde, Et₃N, THFSalicylaldehydeHigh (e.g., 80-90%) orgsyn.orgorgsyn.org
BrominationSalicylaldehyde, KBr, H₂O₂5-BromosalicylaldehydeModerate to Good researchgate.net

This interactive table summarizes the improved ortho-formylation and subsequent bromination reactions.

The introduction of bulky alkyl groups, such as a tert-butyl group, provides steric hindrance that can influence the reactivity and properties of the phenol. The Friedel-Crafts alkylation is the most common method for this transformation. cerritos.edu This reaction involves the alkylation of the aromatic ring with an alkylating agent, such as isobutene or tert-butyl chloride, in the presence of a catalyst. wikipedia.org

The choice of catalyst is critical for controlling the regioselectivity of the alkylation. While many catalysts favor para-substitution, specific catalysts can direct the bulky tert-butyl group to the ortho position. google.com For example, aluminum phenoxide is an effective catalyst for selective ortho-alkylation. wikipedia.org The use of solid acid catalysts like zeolites is also an attractive, environmentally friendly alternative that can provide shape-selectivity, promoting the formation of ortho-substituted products. rsc.org The reaction of phenol with tert-butanol (B103910) over certain zeolite catalysts can yield 2-tert-butylphenol (B146161) and 2,4-di-tert-butylphenol (B135424). rsc.org

The reaction conditions, including temperature and the ratio of reactants, can be optimized to favor the desired isomer. For instance, in the sulfuric acid-catalyzed butylation of phenol, lower catalyst concentrations and specific temperature ranges can promote ortho-substitution. google.com These strategies are essential for synthesizing sterically hindered phenols, which are valuable intermediates and products in the chemical industry, often used as antioxidants. nih.gov

Catalyst TypeAlkylating AgentKey Feature
Lewis Acids (e.g., AlCl₃)tert-Butyl chloride, IsobuteneClassic Friedel-Crafts conditions. cerritos.edu
Aluminum PhenoxideIsobutenePromotes selective ortho-alkylation. wikipedia.org
Zeolitestert-Butanol, IsobuteneShape-selective and reusable solid acid catalysts. rsc.org
Brønsted Acids (e.g., H₂SO₄)tert-ButanolConditions can be tuned to favor ortho-alkylation. google.com

This table outlines various catalytic approaches for the tert-butylation of phenols.

Flow Chemistry Approaches for Continuous Synthesis of Bromophenols

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as improved safety, better heat and mass transfer, and enhanced scalability compared to traditional batch processes. researchgate.netnih.gov The synthesis of bromophenols is amenable to flow chemistry, allowing for precise control over reaction conditions and potentially higher yields and purity.

Flow reactors, often in the form of microreactors or packed-bed systems, enable the continuous feeding of reagents and the collection of the product stream. researchgate.net This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For the bromination of phenols, a continuous flow setup can minimize the formation of over-brominated byproducts by ensuring rapid mixing and a controlled residence time in the reactor. scielo.br

An example of a flow process for phenol modification is electrochemical bromination in a flow electrolysis cell. nih.govresearchgate.net In this system, a solution of phenol and a bromide source (e.g., KBr) is passed through an electrochemical cell where bromine is generated in situ at the anode. The highly reactive bromine then reacts with the phenol to form brominated derivatives, such as 2,4,6-tribromophenol. nih.gov The operational parameters, including current density, flow rate, and reagent concentration, can be finely tuned to optimize the reaction for high efficiency and selectivity. nih.gov The ability to integrate reaction and separation steps in a continuous process further enhances the utility of flow chemistry for the production of brominated phenols. scielo.br

Advanced Spectroscopic Characterization and Analytical Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 3-Bromo-5-tert-butylphenol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

It is important to note that while specific experimental spectra for this compound are not widely available in published literature, the expected spectral data can be reliably predicted based on established principles of NMR spectroscopy and the analysis of structurally similar compounds.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the hydroxyl and tert-butyl groups. The coupling between adjacent aromatic protons would provide information about their relative positions on the benzene (B151609) ring.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom attached to the bromine atom (C-Br) and the carbon atom attached to the hydroxyl group (C-OH) showing characteristic downfield shifts. The quaternary carbon and the methyl carbons of the tert-butyl group would also have predictable chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound The following data is predicted based on empirical calculations and analysis of analogous compounds.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR) Notes
tert-Butyl H ~1.3 - Singlet (s) 9 equivalent protons
Aromatic H (Position 2) ~7.1-7.3 - Doublet (d) or Doublet of doublets (dd) Coupling to H at position 6
Aromatic H (Position 4) ~6.8-7.0 - Triplet (t) or Doublet of doublets (dd) Coupling to H at positions 2 and 6
Aromatic H (Position 6) ~7.0-7.2 - Doublet (d) or Doublet of doublets (dd) Coupling to H at position 2
Hydroxyl H Variable (4.5-7.5) - Singlet (s, broad) Chemical shift is concentration and solvent dependent
tert-Butyl C (quaternary) - ~34-36 -
tert-Butyl C (methyl) - ~30-32 -
Aromatic C-OH (Position 1) - ~150-155 -
Aromatic C-H (Position 2) - ~115-120 -
Aromatic C-Br (Position 3) - ~120-125 -
Aromatic C-H (Position 4) - ~125-130 -
Aromatic C-tert-butyl (Position 5) - ~145-150 -
Aromatic C-H (Position 6) - ~118-122 -

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, this would primarily show the coupling between the aromatic protons, helping to establish their positions relative to one another on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon signal by linking it to its corresponding proton signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₃BrO), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Predicted HRMS Data for this compound

Isotopologue Elemental Formula Predicted Exact Mass
[M]⁺ (with ⁷⁹Br) C₁₀H₁₃⁷⁹BrO 228.0150
[M+2]⁺ (with ⁸¹Br) C₁₀H₁₃⁸¹BrO 229.0130

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the original ion and the fragmentation pathways of the molecule. For this compound, a common fragmentation would be the loss of a methyl group (CH₃) from the tert-butyl group to form a stable benzylic-type carbocation. Another likely fragmentation would involve the loss of the entire tert-butyl group. The cleavage of the C-Br bond is also a possible fragmentation pathway.

Predicted Key Fragmentations in MS/MS of this compound

Precursor Ion (m/z) Fragmentation Resulting Fragment Ion (m/z) Neutral Loss
228/230 Loss of a methyl radical 213/215 CH₃
228/230 Loss of a tert-butyl radical 171/173 C₄H₉

Application of Direct Insertion Probe (DIP) Techniques for Rapid Characterization

The Direct Insertion Probe (DIP) is a sample introduction technique for mass spectrometry that allows for the analysis of solid or liquid samples with low volatility without the need for chromatographic separation. The sample is placed on the tip of the probe, which is then inserted directly into the ion source of the mass spectrometer. The probe is heated, causing the sample to vaporize and then be ionized. This technique would be suitable for the rapid characterization of this compound, providing a quick determination of its molecular weight and a characteristic fragmentation pattern that could be used for identification purposes. DIP-MS is particularly useful for a quick screening of the purity of a sample.

Coupled Chromatographic-Spectrometric Techniques for Complex Mixture Analysis

Hyphenated techniques, which link a separation method like chromatography with a detection method like mass spectrometry, are indispensable tools for the analysis of bromophenols. ox.ac.uk They offer powerful capabilities for analyzing complex mixtures by reducing matrix effects and enabling the separation and identification of structural isomers. ox.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Quantification of Bromophenols

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of bromophenols in various samples. researchgate.netnih.gov One of the significant advantages of LC-MS/MS is that it often does not require prior derivatization of the analytes, which simplifies sample preparation. researchgate.net This method demonstrates high sensitivity, with detection limits frequently reaching the nanogram-per-liter (ng/L) level. nih.govresearchgate.net

The process typically involves a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separating the target compounds. researchgate.netproquest.com The separation is commonly achieved on a C18 reversed-phase column. proquest.com Following chromatographic separation, the analytes are ionized, usually with an electrospray ionization (ESI) source, before entering the mass spectrometer for detection and quantification. researchgate.netnih.gov Despite its power, challenges remain, such as achieving baseline separation for all bromophenol isomers in a single run. researchgate.netnih.gov Method validation for complex matrices, such as river and seawater, has shown good spiking recoveries (64–100%) and precision. researchgate.netnih.gov

ParameterTypical Condition/ValueReference
Chromatography SystemHPLC or UPLC researchgate.netproquest.com
ColumnReversed-phase (e.g., C8, C18) proquest.comnih.gov
Mobile PhaseAcetonitrile/Water with acid (e.g., formic acid) proquest.com
Ionization ModeElectrospray Ionization (ESI), typically negative mode researchgate.netnih.gov
Detection Limits (MDLs)0.1–21.9 ng/L (in water samples) nih.gov
Linear RangeWide, e.g., 13.7–10000 nmol/L for some brominated compounds proquest.com
Table 1. Representative Parameters for LC-MS/MS Analysis of Bromophenols.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Analytes

Common derivatization strategies for phenols include silylation and acylation. fujifilm.comgcms.cz

Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. unitedchem.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. unitedchem.com

Acylation involves reacting the phenol (B47542) with reagents like acetic anhydride (B1165640) to form an acetate (B1210297) ester. nih.gov This method has been shown to provide optimal chromatographic separation and sensitivity for the analysis of 19 different bromophenol congeners. nih.gov

The choice of derivatization reagent is critical and depends on the specific analyte and the matrix. gcms.cz Following derivatization, the sample is injected into the GC-MS system, where the compounds are separated on a capillary column and detected by the mass spectrometer. fmach.it GC-MS/MS methods have been developed for detecting a wide range of bromophenols in human urine, with method detection limits below 23 pg/mL for most analytes. nih.gov

Derivatization TypeCommon ReagentsTarget Functional GroupsReference
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), MSTFA, TMCS (Trimethylchlorosilane)Alcohols, Phenols, Carboxylic Acids, Amines nih.govunitedchem.com
AcylationAcetic Anhydride, TFAA (Trifluoroacetic Anhydride), PFAA (Pentafluoropropionic Anhydride)Alcohols, Phenols, Primary and Secondary Amines nih.govunitedchem.comgcms.cz
Alkylation (Esterification)Methyl Iodide, TrimethylsilyldiazomethaneCarboxylic Acids, Phenols nih.govunitedchem.com
Table 2. Common Derivatization Reagents for GC-MS Analysis.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.net This technique provides precise information on the molecule's conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals the arrangement of molecules within the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. researchgate.net

For a compound like this compound, a single-crystal X-ray diffraction analysis would unambiguously establish the spatial orientation of the bromine atom and the bulky tert-butyl group relative to the hydroxyl group on the phenol ring. While many molecular materials are analyzed as single crystals grown from solution, powder X-ray diffraction is a valuable alternative for materials that are only accessible as microcrystalline powders, for instance, after a solid-state desolvation process. nih.gov The structural data obtained are crucial for understanding structure-property relationships and for computational modeling studies.

Crystallographic ParameterIllustrative Value/Information
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z)e.g., 4
Key Bond LengthsC-Br, C-O, O-H (Å)
Key Bond AnglesC-C-Br, C-C-O (°)
Intermolecular InteractionsDescription of hydrogen bonding (e.g., O-H···O) and other close contacts
Table 3. Example of Data Obtained from X-ray Crystallographic Analysis of a Substituted Phenol. (Note: These are representative data types, not specific to this compound).

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a rapid, accessible, and cost-effective approach for the quantitative analysis of phenolic compounds. ijset.inmdpi.com These methods are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the analyte in the solution (Beer-Lambert Law). ukessays.com

UV-Visible Spectrophotometry for Chromophore-Containing Derivatives

The benzene ring in this compound is a chromophore, the part of the molecule responsible for absorbing ultraviolet (UV) or visible light. docbrown.infoyoutube.com Phenol itself exhibits a maximum absorbance (λmax) in the UV region at around 270-275 nm. docbrown.inforesearchgate.net The presence of substituents on the benzene ring, such as the bromine atom and the tert-butyl group, alters the energy levels of the pi electrons, which can cause a shift in the λmax and a change in the molar absorptivity. docbrown.info

For quantitative analysis, especially in complex mixtures, direct measurement may lack selectivity. Therefore, derivatization reactions are often employed to form a new, colored complex with a distinct λmax in the visible region, away from potential interferences. nih.gov For instance, phenols can react with reagents like bromophenol blue (BPB) to form ion-pair complexes that exhibit strong absorbance at a different wavelength. researchgate.netresearchgate.neturan.ua The maximum absorption for the BPB indicator itself is around 590 nm, and the formation of a complex with an analyte can lead to a measurable change in absorbance at a specific wavelength, often in the 600 nm range. ukessays.comresearchgate.net This approach has been successfully used for the quantification of various compounds in pharmaceutical formulations. researchgate.neturan.ua

Compound/ComplexTypical λmax (nm)RegionReference
Phenol~270-275UV docbrown.inforesearchgate.net
3-Nitrophenol~275 and ~340UV docbrown.info
Phenol-FeCl₃ Complex~540Visible researchgate.net
Bromophenol Blue (Indicator)~590Visible ukessays.com
Drug-Bromophenol Blue Complex~595-620Visible researchgate.net
Table 4. Illustrative Absorption Maxima (λmax) for Phenol and its Derivatives/Complexes.

Computational Considerations in Spectrophotometric Method Development

Computational chemistry has become a valuable tool in the development and interpretation of analytical methods. nih.gov Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption spectra of molecules like this compound. nih.gov These in silico methods can predict the λmax and oscillator strengths of electronic transitions, providing insight into how molecular structure influences spectroscopic properties. nih.govnih.gov

By computationally modeling the analyte and its potential derivatives, researchers can:

Predict Spectral Shifts: Understand how different substituents or the formation of a complex will affect the UV-Vis spectrum. nih.gov

Aid in Structural Elucidation: Compare calculated spectra with experimental data to confirm the identity of an analyte or reaction product.

Optimize Method Development: Screen potential derivatizing reagents virtually to identify those likely to produce a desired colorimetric response.

Furthermore, computational models can accurately predict key chemical parameters like the acid dissociation constant (pKa) for phenols. nih.gov Knowing the pKa is essential when developing spectrophotometric methods that are pH-dependent, as the protonation state of the phenolic hydroxyl group significantly impacts the UV-Vis spectrum. nih.gov

Computational MethodApplication in SpectroscopyReference
Time-Dependent Density Functional Theory (TD-DFT)Prediction of UV-Visible absorption spectra (λmax) and electronic transitions. nih.govnih.gov
Density Functional Theory (DFT) with Solvation Models (e.g., SMD, PCM)Calculation of ground-state properties and accurate prediction of pKa values for phenols. nih.govnih.gov
Machine Learning (e.g., Artificial Neural Networks)Predicting absorption maxima based on molecular structure descriptors. nih.govmdpi.com
Table 5. Role of Computational Methods in Spectrophotometric Analysis.

Advanced Sample Preparation and Purification Protocols

Solid-Phase Extraction (SPE) for Enrichment and Matrix Cleanup

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of analytes from complex matrices, such as environmental water samples. researchgate.netnih.gov It serves as a robust method for the enrichment of this compound, reducing matrix interference prior to quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.netchromatographyonline.com The advantages of SPE over traditional liquid-liquid extraction (LLE) include lower consumption of organic solvents, reduced sample handling time, and the potential for higher analyte recovery. nih.govresearchgate.net

The effectiveness of SPE for phenolic compounds hinges on controlling the analyte's chemical form through pH adjustment. For this compound, a substituted phenol, acidifying the sample is a critical pre-treatment step. researchgate.netchromatographyonline.com By adjusting the sample pH to be at least two units below the pKa of the phenolic hydroxyl group (typically to pH ≤ 2), the compound is converted to its neutral, protonated form. sigmaaldrich.com This significantly increases its hydrophobicity, thereby enhancing its retention on non-polar, reversed-phase sorbents.

A typical reversed-phase SPE protocol for the extraction of this compound from an aqueous sample involves several key steps:

Sample Pre-treatment: The aqueous sample is acidified to pH ≤ 2 using an acid such as hydrochloric acid (HCl). chromatographyonline.comobrnutafaza.hr If residual chlorine is present, it is quenched with a reducing agent like sodium sulfite. obrnutafaza.hr

Sorbent Conditioning: The SPE cartridge, commonly packed with a polymeric sorbent such as polystyrene-divinylbenzene (PS-DVB) or a hydrophilic-lipophilic balanced (HLB) polymer, is conditioned. researchgate.netresearchgate.net This is typically achieved by passing a water-miscible organic solvent (e.g., methanol, acetonitrile) through the sorbent, followed by an equilibration step with acidified water (pH ≤ 2). chromatographyonline.comsigmaaldrich.com This process activates the sorbent to ensure consistent interaction with the analyte. sigmaaldrich.com

Sample Loading: The acidified sample is passed through the conditioned cartridge at a controlled flow rate to facilitate the binding of the analyte to the sorbent material. obrnutafaza.hr

Washing: To remove co-extracted polar and ionic interferences, the cartridge is washed with a volume of acidified water after the sample has been loaded. This step cleans the sample without prematurely eluting the target analyte.

Elution: The retained this compound is recovered by passing a small volume of a strong organic solvent through the cartridge. Common elution solvents for phenols include dichloromethane (B109758) (DCM), ethyl acetate, acetonitrile, and methanol. chromatographyonline.comnih.gov The choice of solvent is crucial for achieving high recovery. specartridge.com

Detailed Research Findings

While specific SPE optimization studies for this compound are not extensively documented, research on analogous brominated and substituted phenols provides a strong framework for method development. Studies comparing different sorbents have shown that polymeric materials like PS-DVB and HLB often provide superior retention and higher recovery for a broad range of phenols compared to traditional silica-based C18 sorbents. researchgate.netresearchgate.net

Method development for a specific compound like this compound would involve optimizing parameters such as sorbent type, sample pH, wash solvent composition, and elution solvent to maximize recovery and minimize matrix effects. nih.gov The following interactive table illustrates a hypothetical optimization study, presenting representative data based on typical findings for similar phenolic compounds.

Table 1: Representative Data for SPE Method Optimization

This table presents illustrative data for the optimization of an SPE protocol for this compound, based on typical recovery values for analogous compounds.

Sorbent Type Elution Solvent Mean Recovery (%) RSD (%)
C18 Silica Dichloromethane 82.5 6.8
C18 Silica Ethyl Acetate 85.1 6.2
PS-DVB Dichloromethane 94.3 4.5
PS-DVB Ethyl Acetate 96.2 4.1
HLB Methanol 91.7 5.3

Based on such an optimization, a finalized protocol can be established. The data suggest that a polystyrene-divinylbenzene (PS-DVB) sorbent with ethyl acetate as the elution solvent would provide the highest and most consistent recovery.

The following table outlines a representative, optimized SPE protocol for the enrichment and cleanup of this compound from a water sample.

Table 2: Optimized SPE Protocol for this compound

Step Procedure Details and Solvents Purpose
1 Sample Pre-treatment Acidify 1 L water sample to pH ≤ 2 with 6 N HCl. Ensure analyte is in its neutral form for optimal retention. chromatographyonline.com
2 Sorbent Conditioning Pass 5 mL of methanol, followed by 5 mL of acidified water (pH ≤ 2) through a 500 mg PS-DVB cartridge. Activate sorbent functional groups and equilibrate for sample conditions. sigmaaldrich.com
3 Sample Loading Pass the acidified water sample through the cartridge at a flow rate of approximately 10-15 mL/min. Adsorb the analyte onto the solid-phase sorbent.
4 Sorbent Washing Wash the cartridge with 5 mL of acidified water (pH ≤ 2). Remove hydrophilic and ionic matrix interferences.
5 Sorbent Drying Dry the cartridge under vacuum or with nitrogen for 15 minutes. Remove residual water before elution with an organic solvent. obrnutafaza.hr
6 Analyte Elution Elute the analyte by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge. Desorb and collect the purified analyte for subsequent analysis.

This structured approach to sample preparation using SPE is essential for achieving the low detection limits required for monitoring trace levels of this compound in various sample matrices. researchgate.net

Table of Compounds

Compound Name
This compound
Hydrochloric acid
Sodium sulfite
Methanol
Acetonitrile
Dichloromethane

Theoretical and Computational Investigations of 3 Bromo 5 Tert Butylphenol Reactivity and Interactions

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, reaction energies, and various spectroscopic properties, offering deep insights into chemical reactivity. uga.edu For substituted phenols, DFT has been successfully applied to understand how different functional groups influence their chemical behavior. nih.gov

Electronic Structure and Frontier Molecular Orbital Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule can be more easily excited and is therefore more chemically reactive.

For bromophenols, DFT calculations show that the presence and position of bromine atoms significantly influence the electronic properties. nih.gov The electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the hydroxyl group and tert-butyl group collectively determine the energy and distribution of the FMOs. In studies of para-halophenols, the calculated HOMO-LUMO energy gap for p-bromophenol was found to be approximately 5.68 eV, indicating significant stability. imist.ma The HOMO is typically localized over the entire phenyl ring and the oxygen atom, while the LUMO is distributed over the aromatic ring, showing regions susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Phenols

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-Bromophenol-6.53-0.855.68
p-Chlorophenol-6.59-0.865.73
p-Fluorophenol-6.59-0.875.72

Note: Data is based on calculations for para-substituted halophenols and serves as an illustrative example of the expected range for 3-Bromo-5-tert-butylphenol. Actual values will vary based on the specific substitution pattern. imist.ma

Prediction of Reaction Pathways and Transition States for Chemical Transformations

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction mechanisms and kinetics. nih.gov

For phenols, electrophilic aromatic substitution, such as bromination, is a common transformation. The mechanism involves the attack of an electrophile (e.g., Br+) on the electron-rich aromatic ring. The hydroxyl and tert-butyl groups are ortho-, para-directing activators, meaning they increase the electron density at these positions and direct incoming electrophiles there. The bromine atom is a deactivating but ortho-, para-directing group. Therefore, in this compound, the most likely sites for further electrophilic attack would be the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

Computational studies on the bromination of phenols detail the formation of intermediate carbocations (arenium ions) and the subsequent loss of a proton to restore aromaticity. niscpr.res.inyoutube.com The stability of these intermediates and the energy barriers of the transition states can be precisely calculated. For instance, in the reaction of chlorinated phenols with radicals, transition states are located by performing relaxed potential energy surface scans, which helps in determining activation energies for processes like hydrogen abstraction. nih.gov

Calculation of Bond Dissociation Energies and Ionization Potentials for Radical Processes

The antioxidant activity of phenolic compounds is primarily related to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The key thermodynamic parameter for this process is the O-H Bond Dissociation Energy (BDE). A lower BDE indicates that the hydrogen atom can be more easily abstracted, making the compound a more effective antioxidant.

DFT calculations are widely used to predict BDEs. Studies on a wide range of substituted phenols have shown that electron-donating groups, like tert-butyl, generally decrease the O-H BDE by stabilizing the resulting phenoxyl radical through hyperconjugation and steric shielding. researchgate.net Conversely, electron-withdrawing groups like bromine can have a more complex influence. While inductively withdrawing, they can also participate in resonance stabilization.

The ionization potential (IP) is another crucial parameter, relating to the energy required to remove an electron from the molecule. It is relevant in antioxidant mechanisms involving single electron transfer (SET). DFT provides reliable estimates of IP, which corresponds to the negative of the HOMO energy (Koopmans' theorem).

Table 2: Experimental O-H Bond Dissociation Energies (BDE) for Selected Phenols

CompoundBDE (kcal/mol)
Phenol (B47542)87.3
4-tert-Butylphenol (B1678320)85.0
2,4-Di-tert-butylphenol (B135424)81.3
4-Methoxyphenol84.1

Note: This table provides experimental data for structurally related phenols to illustrate the effect of substituents on the O-H BDE. The BDE for this compound is expected to be influenced by both the electron-donating tert-butyl group and the electron-withdrawing bromo group. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying complex processes like solvation and intermolecular interactions in a condensed phase, which are difficult to probe with static quantum mechanical methods alone. nih.gov

Investigation of Solvation Effects and Extraction Mechanisms of Phenolic Compounds

The solvent environment can profoundly impact the structure, stability, and reactivity of a solute molecule. MD simulations can elucidate these effects by modeling the explicit interactions between the solute and solvent molecules. core.ac.uk

For phenolic compounds, MD simulations have been used to study their solvation in various solvents like water, methanol, and ethanol. acs.orgchemrxiv.orgnih.gov These simulations analyze the structural arrangement of solvent molecules around the phenol, forming a "solvation shell." Key aspects investigated include:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. MD simulations quantify the number, lifetime, and geometry of hydrogen bonds formed between the phenol and solvent molecules. core.ac.uk

Hydrophobic Interactions: The nonpolar parts of this compound, particularly the tert-butyl group and the aromatic ring, will interact favorably with nonpolar solvents or the nonpolar regions of amphiphilic solvents. acs.org

Solvation Free Energy: This thermodynamic quantity, which can be calculated from MD simulations, determines the solubility of the compound in a given solvent. Studies on phenolic polymers show that solvents like ethylene (B1197577) glycol can provide a higher solvation free energy compared to water due to more favorable hydrophilic and hydrophobic interactions. acs.org

These simulations are crucial for understanding and optimizing extraction processes, where the goal is to selectively transfer a phenolic compound from one phase (e.g., a solid matrix or an aqueous solution) to another (an organic solvent). utwente.nl

Simulation of Intermolecular Interactions and Self-Assembly Behavior

Beyond interacting with solvents, molecules of this compound can interact with each other, leading to self-assembly and the formation of larger aggregates or even crystalline structures. researchgate.net MD simulations can predict how these molecules arrange themselves and what forces govern their assembly.

The primary intermolecular interactions for substituted phenols include:

Hydrogen Bonding: The hydroxyl group of one molecule can form a strong hydrogen bond with the hydroxyl group of another, leading to the formation of dimers, trimers, or extended chains.

π–π Stacking: The aromatic rings of two phenol molecules can stack on top of each other. These interactions are driven by electrostatic and van der Waals forces. acs.org The substitution pattern can influence the geometry of this stacking (e.g., parallel-displaced vs. T-shaped).

By simulating a system with many phenol molecules, MD can reveal preferred orientations and packing arrangements, providing insight into the microscopic structure of the liquid or solid state. Such studies have shown that polyphenols can engage in ordered assembly via multiple molecular interactions, leading to the formation of supramolecular structures. researchgate.netnih.gov

Approach to Studying Adsorption Dynamics on Material Surfaces (e.g., Graphene Oxide)

Computational studies on the adsorption of substituted phenols on surfaces like graphene oxide typically utilize Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods are employed to understand the non-covalent interactions that govern the adsorption process.

Interaction Mechanisms: For a molecule like this compound, researchers would investigate potential interactions such as π-π stacking between the phenol's aromatic ring and the graphene surface. Hydrogen bonding between the hydroxyl group of the phenol and any oxygen-containing functional groups on a surface like graphene oxide would also be a primary focus.

Calculated Parameters: Key outputs from these simulations include adsorption energies, which indicate the thermodynamic favorability of the process. A negative adsorption energy signifies a stable interaction. The optimized geometry reveals the most likely orientation of the molecule on the surface, and charge transfer analysis (e.g., Mulliken population analysis) can show the extent of electron donation or acceptance between the molecule and the surface.

Approach to Analyzing Conformational Stability and Dynamic Behavior of Compound Complexes

The study of conformational stability involves identifying the different spatial arrangements of a molecule's atoms (conformers) and their relative energies.

Conformational Search: For this compound, this would involve mapping the potential energy surface by rotating the bonds connected to the hydroxyl (-OH) and tert-butyl groups. DFT calculations are used to optimize the geometry of each potential conformer and calculate its relative energy. The presence of the bulky tert-butyl and bromo substituents would be expected to create significant steric hindrance, influencing the most stable conformations.

Dynamic Behavior: Molecular Dynamics (MD) simulations would be used to study the behavior of this compound complexes over time, for instance, in a solvent or interacting with a biological receptor. These simulations provide insight into the flexibility of the molecule and the stability of its interactions, yielding important thermodynamic data like binding free energies.

Approach to In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

In silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification.

Methodology: The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed in conjunction with DFT. The process involves calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule.

Data Interpretation: These calculated shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. By comparing the predicted NMR spectrum with experimental data, researchers can confirm the structure of the synthesized compound. For halogenated natural products, specialized parametric corrections can be applied to DFT-computed shifts to improve accuracy. acs.org

While direct research on this compound is not available, the principles and techniques described are well-established and form the basis of modern computational chemistry. Future research on this specific compound would undoubtedly rely on these foundational methods.

Chemical Transformations and Derivatization Strategies for 3 Bromo 5 Tert Butylphenol

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in 3-bromo-5-tert-butylphenol is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For this compound, the aryl bromide moiety can be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents. The reaction's utility stems from its mild conditions and the commercial availability and stability of many boronic acid reagents. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodologies.

Organoboron ReactantExpected ProductTypical Catalyst SystemTypical Base
Phenylboronic acid5-tert-Butyl-[1,1'-biphenyl]-3-olPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₃PO₄, Cs₂CO₃
4-Methoxyphenylboronic acid5'-tert-Butyl-4-methoxy-[1,1'-biphenyl]-3'-olPdCl₂(dppf)Na₂CO₃
Vinylboronic acid pinacol (B44631) ester3-tert-Butyl-5-vinylphenolPd₂(dba)₃/P(t-Bu)₃K₃PO₄
2-Thienylboronic acid3-tert-Butyl-5-(thiophen-2-yl)phenolCataCXium A PalladacycleCs₂CO₃

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes, catalyzed by palladium complexes, to form substituted alkenes. organic-chemistry.org This transformation is valuable for synthesizing stilbenes and other olefinic compounds. The reaction typically proceeds with high trans selectivity. organic-chemistry.org Applying this to this compound allows for the introduction of various vinyl groups at the C3 position.

Sonogashira Coupling: The Sonogashira coupling is a method for forming C-C bonds between aryl halides and terminal alkynes. organic-chemistry.orgwikipedia.org It is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for more complex molecules. Copper-free versions have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Table 2: Heck and Sonogashira Coupling Reactions of this compound This table presents hypothetical examples based on established Heck and Sonogashira coupling methodologies.

Reaction TypeCoupling PartnerExpected ProductTypical Catalyst SystemTypical Base
HeckStyrene(E)-3-tert-Butyl-5-(2-phenylvinyl)phenolPd(OAc)₂/P(o-tolyl)₃Et₃N
Heckn-Butyl acrylate(E)-Butyl 3-(3-tert-butyl-5-hydroxyphenyl)acrylatePd/phosphine-imidazolium salt systemK₂CO₃
SonogashiraPhenylacetylene3-tert-Butyl-5-(phenylethynyl)phenolPd(PPh₃)₂Cl₂/CuIEt₃N, Piperidine
SonogashiraTrimethylsilylacetylene3-tert-Butyl-5-((trimethylsilyl)ethynyl)phenolPd(PhCN)₂Cl₂/P(t-Bu)₃/CuIi-Pr₂NH

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad utility due to its tolerance for a wide range of functional groups and its applicability to primary and secondary amines, anilines, and other nitrogen nucleophiles. libretexts.org The mechanism follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This method allows for the direct synthesis of arylamines from this compound, which are valuable intermediates in pharmaceuticals.

Table 3: Representative Buchwald-Hartwig Amination Reactions This table presents hypothetical examples based on established Buchwald-Hartwig amination methodologies.

Amine ReactantExpected ProductTypical Catalyst SystemTypical Base
Morpholine3-tert-Butyl-5-(morpholino)phenolPd₂(dba)₃/XPhosNaOt-Bu
Aniline3-tert-Butyl-5-(phenylamino)phenolPd(OAc)₂/BINAPCs₂CO₃
n-Hexylamine3-(n-Hexylamino)-5-tert-butylphenol(N-Heterocyclic carbene)Pd(allyl)Cl complexK₃PO₄
Pyrrolidine3-tert-Butyl-5-(pyrrolidin-1-yl)phenolPd₂(dba)₃/cataCXium ALiHMDS

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com Unlike the cross-coupling reactions mentioned above, this process does not typically require a metal catalyst. However, it necessitates that the aromatic ring be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. nih.gov These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

The ring of this compound is not sufficiently electron-deficient to undergo SNAr directly. To facilitate this reaction, an activating EWG must first be installed, typically via electrophilic aromatic substitution (EAS). For example, nitration of the ring would yield a nitro-substituted derivative. On this activated substrate, the bromine atom can then be displaced by various nucleophiles.

Step 1: Activation via EAS: Nitration of this compound (potentially after protecting the hydroxyl group) would place a nitro group at a position ortho or para to the bromine, creating a suitable SNAr substrate.

Step 2: SNAr Reaction: The resulting bromo-nitro-tert-butylphenol derivative can react with nucleophiles like alkoxides, thiolates, or amines to replace the bromine atom.

Table 4: Hypothetical SNAr on an Activated Derivative This table presents a hypothetical reaction pathway.

Activated Substrate (Example)NucleophileExpected ProductTypical Conditions
1-Bromo-5-tert-butyl-2-nitro-phenolSodium methoxide (B1231860) (NaOMe)5-tert-Butyl-3-methoxy-2-nitrophenolMethanol, heat
1-Bromo-5-tert-butyl-2-nitro-phenolAmmonia (NH₃)3-Amino-5-tert-butyl-2-nitrophenolDMSO, heat

Electrophilic Aromatic Substitution (EAS) on Modified Ring Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.org The regiochemical outcome is dictated by the existing substituents on the ring. In this compound, the directing effects are as follows:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

tert-Butyl (-C(CH₃)₃): A moderately activating, ortho, para-directing group.

Bromine (-Br): A deactivating, ortho, para-directing group.

The powerful activating and directing effect of the hydroxyl group dominates. The positions ortho (C2, C6) and para (C4) to the hydroxyl group are strongly activated. The C5 position is occupied by the tert-butyl group, and the C3 position by bromine. Therefore, incoming electrophiles will preferentially substitute at the C2, C4, and C6 positions. Given the steric hindrance from the adjacent tert-butyl group, the C4 and C2 positions are the most likely sites of reaction. In reactions like bromination, polysubstitution can occur due to the high activation of the ring by the phenol (B47542) group. youtube.com

Table 5: Predicted Outcomes of EAS Reactions on this compound This table presents predicted products based on substituent directing effects.

Reaction TypeReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄3-Bromo-5-tert-butyl-2-nitrophenol and 3-Bromo-5-tert-butyl-4-nitrophenol
HalogenationBr₂ in CCl₄2,4-Dibromo-5-tert-butylphenol (and other polyhalogenated products)
SulfonationFuming H₂SO₄2-Bromo-4-tert-butyl-6-hydroxybenzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-Bromo-4-tert-butyl-6-hydroxyphenyl)ethan-1-one

Directed Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is itself a site for various chemical transformations, allowing for the synthesis of ethers, esters, and other derivatives. These reactions can alter the compound's physical and chemical properties or serve as a protecting group strategy during multi-step syntheses.

O-Alkylation (Ether Formation): The Williamson ether synthesis, involving deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide, is a common method to form ethers.

O-Acylation (Ester Formation): Phenolic esters can be readily prepared by reacting the phenol with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine.

Conversion to Sulfonates: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate, or triflate) by reacting it with the corresponding sulfonyl chloride. Aryl triflates are particularly useful as they can act as excellent leaving groups in cross-coupling reactions, functioning as alternatives to aryl halides. wikipedia.org

Table 6: Functionalization of the Hydroxyl Group This table presents common derivatization reactions of the phenolic -OH group.

Reaction TypeReagentsProduct
O-Methylation1. NaH; 2. CH₃I1-Bromo-3-tert-butyl-5-methoxybenzene
O-AcetylationAcetic anhydride, Pyridine3-Bromo-5-tert-butylphenyl acetate (B1210297)
O-TriflationTriflic anhydride (Tf₂O), Pyridine3-Bromo-5-tert-butylphenyl trifluoromethanesulfonate
O-Benzylation1. K₂CO₃; 2. Benzyl bromide1-(Benzyloxy)-3-bromo-5-tert-butylbenzene

Oxidative and Reductive Manipulations of the Phenol Ring

The phenolic ring of this compound is amenable to a variety of oxidative and reductive transformations, allowing for the synthesis of diverse derivatives. These manipulations can either target the aromatic system to yield saturated rings or involve coupling reactions that lead to more complex polyphenolic structures.

Oxidative Transformations

The primary oxidative transformations involving the phenol ring are centered around oxidative coupling reactions. While direct oxidation to quinone-like structures is a possibility for many phenols, the literature more prominently features the coupling of substituted phenols to form biphenyl (B1667301) or diphenoquinone (B1195943) structures. This reactivity is driven by the generation of phenoxy radicals, which can then dimerize.

For instance, the oxidative cross-coupling of various phenols has been demonstrated using chromium-salen catalysts with tert-butyl hydroperoxide (TBHP) as the oxidant. In a reaction analogous to what would be expected for this compound, 2-bromo-4-tert-butylphenol (B1265803) has been successfully cross-coupled with 2,6-di-tert-butylphenol. core.ac.uk This suggests that this compound could similarly undergo both homo- and cross-coupling to generate substituted biphenyls. The reaction proceeds via the formation of phenoxy radicals, followed by C-C bond formation.

Table 1: Oxidative Coupling of a Structurally Similar Bromophenol
Reactant 1Reactant 2CatalystOxidantProductYieldReference
2-Bromo-4-tert-butylphenol2,6-Di-tert-butylphenolCr-Salen-CyTBHP3-Bromo-3',5,5'-tri-tert-butyl-[1,1'-biphenyl]-2,4'-diol- core.ac.uk

Reductive Manipulations

The reduction of the phenol ring in this compound can be achieved through catalytic hydrogenation, leading to the corresponding cyclohexanol (B46403) derivative. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst.

The hydrogenation of phenols to cyclohexanols is a well-established transformation. For example, the hydrogenation of m-tert-butylphenol, a close structural analog of this compound, has been studied in detail. nih.gov When using a rhodium-based catalyst such as [Rh(COD)Cl]₂, the reaction yields a mixture of cis and trans isomers of 3-tert-butylcyclohexanol. nih.gov In contrast, employing a palladium on alumina (B75360) (Pd/Al₂O₃) catalyst can shift the diastereoselectivity, favoring the formation of the cis isomer. nih.gov It is important to note that under certain hydrogenation conditions, especially with palladium catalysts, dehalogenation (removal of the bromine atom) can be a competing reaction pathway.

Table 2: Catalytic Hydrogenation of a Structurally Similar Phenol
SubstrateCatalystSolventPressure (H₂)ProductDiastereomeric Ratio (cis:trans)YieldReference
m-tert-Butylphenol[Rh(COD)Cl]₂iPrOH20 bar3-tert-Butylcyclohexanol66:3485% nih.gov
m-tert-Butylphenol5 wt % Pd/Al₂O₃iPrOH50 bar3-tert-Butylcyclohexanol91:9- nih.gov

These examples with structurally related compounds provide a strong indication of the expected reactivity of this compound under similar oxidative and reductive conditions. The presence of the bromo and tert-butyl substituents will influence the reactivity and selectivity of these transformations.

Advanced Applications in Organic Synthesis and Materials Science

3-Bromo-5-tert-butylphenol as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex and biologically active molecules. Its substituted phenolic structure, featuring a bromine atom and a bulky tert-butyl group, offers distinct reaction sites for further chemical modifications. Phenols are a significant class of compounds that are frequently utilized as intermediates and ligands in organic synthesis. chemistryviews.org The tert-butyl group, in particular, is crucial in organic chemistry for altering the chemical and physical properties of molecules. nih.gov It can enhance biological activity by increasing the solubility of compounds in organic solvents and provides steric hindrance that can protect sensitive areas within a molecule, thereby minimizing unwanted side reactions during complex synthesis procedures. nih.gov

The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in assembling complex molecular architectures from simpler precursors.

Research into related bromophenol compounds demonstrates their potential in developing new derivatives with significant biological activities, including antioxidant and anticancer properties. nih.gov For instance, new methylated and acetylated bromophenol derivatives have been synthesized from readily available materials through simple operational procedures. nih.gov Similarly, novel bromophenols have been synthesized and subsequently converted to their corresponding derivatives via processes like O-demethylation with boron tribromide (BBr₃). tandfonline.com The synthetic strategies for functionalized phenols often involve cascade reactions and are designed to be compatible with a variety of functional groups, starting from readily available materials under mild conditions. chemistryviews.org This highlights the adaptability of the bromophenol scaffold, a category to which this compound belongs, in the generation of diverse and complex molecules.

Table 1: Key Reactions for Modifying the this compound Scaffold
Reaction TypeReagents/ConditionsPurpose in Complex Synthesis
Suzuki CouplingOrganoboron compound, Palladium catalyst, BaseFormation of new C-C bonds at the bromine position to build larger aromatic systems.
Heck CouplingAlkene, Palladium catalyst, BaseIntroduction of vinyl groups, extending the carbon chain.
Buchwald-Hartwig AminationAmine, Palladium catalyst, BaseFormation of C-N bonds, introducing nitrogen-containing functional groups.
Etherification (Williamson)Alkyl halide, BaseModification of the hydroxyl group to form ethers, altering solubility and electronic properties.

Design and Synthesis of Novel Scaffolds for Functional Materials

The structural characteristics of this compound make it a candidate for the design and synthesis of novel scaffolds for functional materials. Phenolic compounds are foundational in creating materials with applications in agrochemicals and functional materials. chemistryviews.org The tert-butyl group influences the structure and properties of molecules by inducing steric hindrance, which can be exploited in materials science to control polymer chain growth. nih.govwikipedia.org For example, 4-tert-butylphenol (B1678320) is used as a chain stopper or "endcapper" in the production of epoxy and polycarbonate resins to control molecular weight. wikipedia.org

The phenolic hydroxyl group can participate in polymerization reactions, such as the formation of phenolic resins, or be modified to create monomers for other types of polymers. The bromine atom provides a reactive handle for grafting the molecule onto surfaces or incorporating it into larger macromolecular structures through polymerization or coupling reactions. This dual functionality allows for the creation of materials with tailored properties, such as thermal stability, flame retardancy, and specific optical or electronic characteristics. The synthesis of functional materials from indophenine-based structures, for example, involves modifying core structures to tune optoelectronic properties for applications like organic field-effect transistors (OFETs). mdpi.com

Precursors for Polybrominated Organic Compounds (e.g., Polybrominated Dioxins, Biphenyl (B1667301) Ethers)

Brominated phenols are known precursors for the formation of polybrominated diphenyl ethers (PBDEs) and polybrominated dibenzo-p-dioxins (PBDDs). nih.govnih.gov PBDEs are a class of brominated flame retardants that have become environmental pollutants. nih.govresearchgate.net The synthesis of specific PBDE congeners often involves a coupling reaction with bromophenols as building blocks. nih.govresearchgate.net One established method is the coupling reaction between a bromophenol and a symmetrical brominated diphenyliodonium (B167342) salt, which can produce a wide range of PBDEs. researchgate.net

Similarly, PBDDs can be formed from bromophenol precursors. nih.gov While some PBDDs are formed through natural processes in the marine environment from reactive bromophenols, they can also be byproducts of chemical synthesis and combustion processes. nih.govinchem.org High-temperature oxidation of bromophenols can lead to the formation of PBDDs and related compounds. nih.gov Given its structure, this compound could potentially serve as a precursor in the synthesis or unintentional formation of specific congeners of PBDEs and PBDDs under appropriate reaction conditions.

Table 2: Potential Formation of Polybrominated Compounds from Bromophenol Precursors
Target Compound ClassGeneral Synthetic PathwayRole of Bromophenol
Polybrominated Diphenyl Ethers (PBDEs)Coupling reaction with a brominated diphenyliodonium salt. nih.govresearchgate.netNucleophilic partner providing one of the aromatic rings.
Polybrominated Dibenzo-p-dioxins (PBDDs)Oxidative coupling/condensation of bromophenoxyl radicals at high temperatures. nih.govStarting material that dimerizes and cyclizes.
Hydroxylated PBDEs (OH-PBDEs)Polymerization/oxidative coupling of simple bromophenols. figshare.comPrecursor that forms bromophenoxyl radicals which then couple. figshare.com

Supramolecular Chemistry and Host-Guest Interactions Utilizing Phenolic Scaffolds

Phenolic scaffolds are widely utilized in supramolecular chemistry to construct host molecules for host-guest interactions. The defining features of these scaffolds are their ability to form hydrogen bonds via the hydroxyl group and to engage in π-π stacking and van der Waals interactions through the aromatic ring. The bulky tert-butyl group on the this compound ring can influence the geometry of the cavity in a potential host molecule, creating a specific and sterically hindered binding pocket.

Host molecules like calixarenes, which are macrocycles built from phenolic units, are prime examples of such scaffolds. wikipedia.org The properties of these hosts can be fine-tuned by modifying the phenolic building blocks. The introduction of a tert-butyl group can enhance the solubility of the host in organic solvents and create a more defined hydrophobic cavity suitable for encapsulating specific guest molecules. nih.gov The bromine atom offers a site for further functionalization, allowing the attachment of other binding sites or signaling units to the supramolecular assembly. These tailored host-guest systems are crucial for applications in areas such as molecular recognition, catalysis, and drug delivery.

Development of Reaction-Based Sensory Systems (General Concept for Bromophenol Derivatives)

Bromophenol derivatives are explored as components in the development of reaction-based sensory systems, also known as chemosensors. These systems are designed to detect specific analytes (ions or molecules) through a chemical reaction that produces a measurable signal, such as a change in color (colorimetric) or fluorescence (fluorometric).

The reactivity of the bromophenol structure can be harnessed for sensing applications. The phenolic hydroxyl group can act as a binding site for metal ions or as a proton donor in reactions that are triggered by the presence of an analyte. The electronic properties of the aromatic ring, which are influenced by the bromine and tert-butyl substituents, can be modulated upon reaction with a target species. This change in electronic structure can lead to a distinct change in the molecule's absorption or emission spectrum, forming the basis of the sensing mechanism. While specific sensory systems based on this compound are not widely documented, the general principles applied to other functionalized phenols suggest its potential utility in this field. For example, derivatives of natural bromophenols are investigated for various biological activities, which often stem from their specific chemical reactivity and interactions with biological targets. nih.govresearchgate.net

Environmental Fate and Degradation Pathways of Bromophenols in Chemical Systems

Natural Biogeochemical Processes Involving Bromophenols

Bromophenols are not solely anthropogenic contaminants; they are also naturally produced by a variety of marine organisms. While specific studies on the natural occurrence of 3-Bromo-5-tert-butylphenol are limited, the broader class of brominated phenols is well-documented in marine ecosystems.

Natural Production: A wide range of marine organisms, including algae, sponges, and worms, synthesize bromophenols. For instance, 2,4-di-tert-butylphenol (B135424), a compound structurally related to this compound, has been identified in at least 169 species across different biological kingdoms, including bacteria, fungi, and plants nih.govresearchgate.netsemanticscholar.orgvinatiorganics.com. These organisms often produce a complex mixture of halogenated compounds, which are believed to play roles in chemical defense and communication.

Biogeochemical Cycling: Once released into the environment, bromophenols participate in the broader biogeochemical cycling of bromine. This involves partitioning between water, sediment, and biota. The ultimate fate of these compounds is influenced by their chemical properties, such as water solubility and vapor pressure, as well as environmental conditions like sunlight, temperature, and microbial activity.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of bromophenols from the environment.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. While specific microbial degradation of this compound has not been extensively documented, studies on related compounds highlight the potential for its bioremediation.

A bacterium, Sphingobium fuliginis OMI, which utilizes 4-tert-butylphenol (B1678320) as a sole carbon and energy source, has been shown to degrade a variety of alkylphenols and bisphenols nih.govsemanticscholar.org. This bacterium employs a pathway involving the hydroxylation of the phenolic ring followed by a meta-cleavage pathway nih.govsemanticscholar.org. Similarly, a four-strain bacterial consortium has been shown to aerobically degrade the brominated flame retardants tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) mdpi.com. The degradation of 2,4-di-tert-butylphenol by various bacterial isolates from industrial wastewater has also been reported, with a Lysinibacillus sp. showing high degradation efficiency semanticscholar.org.

The following table summarizes the degradation of 2,4-di-tert-butylphenol by different bacterial isolates.

Bacterial IsolateDegradation Efficiency (%)Incubation Time (days)Reference
Pandoraea sp. (D2)82.247 semanticscholar.org
Lysinibacillus sp. (D3)89.317 semanticscholar.org
Serratia sp. (D5)Not specified7 semanticscholar.org
Bacillus sp. (D7)74.317 semanticscholar.org

This table presents data for 2,4-di-tert-butylphenol as a proxy due to the lack of specific data for this compound.

Specific enzymes play a critical role in the initial steps of bromophenol degradation.

Bromoperoxidases: These enzymes, commonly found in marine algae, catalyze the oxidation of bromide ions in the presence of hydrogen peroxide, leading to the bromination of organic molecules. While their primary known function is in the synthesis of brominated compounds, they may also be involved in their degradation under certain conditions. The substrate specificity of bromoperoxidases is broad, and they can act on a variety of phenolic compounds nih.govnih.govmdpi.com. However, their specific activity on this compound has not been reported.

Azo-reductases: These enzymes are primarily known for their ability to cleave the azo bonds (-N=N-) in azo dyes, leading to their decolorization and degradation nih.govcanada.canih.gov. Their relevance to the degradation of bromophenols lies in their broader substrate specificity for various aromatic compounds. While their primary substrates are azo compounds, some azo-reductases may exhibit activity towards other substituted aromatic rings, potentially initiating the degradation process. The toxicological implications of the reductive metabolism of azo compounds are significant as they can lead to the formation of potentially harmful aromatic amines nih.gov.

Characterization of Intermediate Metabolites in Degradation Studies

One common initial step is dehalogenation , where the bromine atom is removed from the phenolic ring. This can occur through reductive, oxidative, or hydrolytic mechanisms, depending on the environmental conditions and the presence of specific microorganisms or chemical agents. Following or preceding dehalogenation, hydroxylation is another critical transformation. This process introduces additional hydroxyl (-OH) groups onto the aromatic ring, increasing the compound's polarity and susceptibility to further degradation.

The tert-butyl group, a bulky alkyl substituent, can also be a site of metabolic attack. Degradation pathways for compounds containing tert-butyl groups may involve oxidation of the alkyl side chain . This can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids, which are generally more biodegradable.

Ring cleavage is a subsequent and crucial step in the complete mineralization of phenolic compounds. Once the aromatic ring is sufficiently substituted with hydroxyl groups, enzymatic systems in microorganisms can cleave the ring, leading to the formation of aliphatic intermediates. These intermediates can then enter central metabolic pathways, such as the Krebs cycle, to be ultimately converted to carbon dioxide and water.

For instance, in the photodegradation of p-bromophenol, various degradation products have been identified, suggesting a complex series of reactions. nih.gov While not directly analogous, these findings support the general principles of hydroxylation and subsequent breakdown of the aromatic structure. It is plausible that the degradation of this compound would proceed through a similar sequence of dehalogenation, hydroxylation, side-chain oxidation, and eventual ring cleavage, though the specific intermediates remain to be experimentally determined.

Analytical Methodologies for Environmental Monitoring and Fate Studies

Effective monitoring and fate studies of any chemical compound rely on robust analytical methodologies. For this compound, as with other phenolic compounds, the primary analytical techniques would involve chromatographic separation coupled with sensitive detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile organic compounds like brominated phenols. nih.gov This technique offers high resolution and the ability to identify and quantify compounds based on their mass spectra. Prior to GC-MS analysis, a derivatization step is often necessary for phenolic compounds to increase their volatility and improve their chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of phenolic compounds. HPLC can be coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS) detectors. HPLC-MS, in particular, is highly effective for identifying and quantifying polar and non-volatile degradation products that may not be amenable to GC-MS analysis.

The table below summarizes the common analytical techniques applicable to the analysis of brominated and tert-butylated phenols, which would likely be suitable for this compound.

Analytical TechniquePrincipleApplicability for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Suitable for the parent compound and less polar metabolites, likely requiring derivatization.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and partitioning between a stationary and liquid mobile phase.Effective for the parent compound and polar, water-soluble intermediate metabolites.
HPLC with Mass Spectrometry (HPLC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.Highly suitable for identifying unknown degradation products and confirming the identity of target analytes.
Solid-Phase Extraction (SPE) A sample preparation technique used to concentrate and purify analytes from complex matrices like water or soil.Essential for pre-concentrating this compound and its metabolites from environmental samples before instrumental analysis.

Given the complexity of environmental samples, a multi-residue method, such as one developed for various synthetic phenolic antioxidants in human serum, could be adapted for environmental matrices. Such a method would likely involve solid-phase extraction for sample cleanup and concentration, followed by analysis using GC-MS or LC-MS/MS for accurate quantification and identification.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-tert-butylphenol, and how do steric effects influence reaction efficiency?

Answer: The synthesis of this compound typically involves bromination of 5-tert-butylphenol. Electrophilic aromatic substitution (EAS) is a common method, where bromine (Br₂) or HBr with an oxidizing agent (e.g., NaNO₂ in acidic media) introduces the bromine atom . However, steric hindrance from the bulky tert-butyl group at the 5-position can reduce reaction rates or lead to regioselectivity challenges. To mitigate this, catalytic systems like FeBr₃ or AlBr₃ may enhance reactivity . Key Data:

ParameterValue/Note
Yield (example)48% (similar bromination under H₂SO₄/HBr/NaNO₂ at 0–20°C)
Steric Impacttert-butyl reduces electrophile accessibility at adjacent positions

Q. How should researchers characterize the purity and structural identity of this compound?

Answer: Standard characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (C₁₀H₁₃BrO: ~244.12 g/mol).
  • HPLC/GC : Purity assessment (>95% by GC with flame ionization detection) .
    Note: Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Waste Disposal : Segregate halogenated waste and consult certified hazardous waste handlers .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl group influence downstream reactivity in cross-coupling reactions?

Answer: The tert-butyl group:

  • Electronically : Acts as an electron-donating group via hyperconjugation, activating the ring for electrophilic substitution at meta/para positions.
  • Sterically : Hinders coupling reactions (e.g., Suzuki-Miyaura) by blocking access to the bromine atom. Use bulky palladium catalysts (e.g., XPhos Pd G3) to improve efficiency .
    Case Study : Similar brominated biphenyls require optimized ligand systems for >80% coupling yields .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Answer: Contradictions often arise from:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts for aromatic protons.
  • Tautomerism : Check for keto-enol equilibria in derivatives (e.g., acetylated forms).
  • Impurities : Use column chromatography (silica gel, hexane/EtOAc) to isolate pure fractions .
    Reference : PubChem spectral data for analogous compounds (e.g., 3-Bromo-5-fluorophenol) provides baseline comparisons .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

Answer:

  • Materials : As a monomer for flame-retardant polymers due to bromine’s radical-scavenging properties .
  • Medicinal Chemistry : Serve as a precursor for kinase inhibitors or antimicrobial agents. Derivatives with trifluoromethyl groups show enhanced bioactivity .
    Data Table :
ApplicationExample CompoundActivity
Anticancer3-Bromo-5-(trifluoromethyl)phenylacetic acidIC₅₀ = 2.5 µM (breast cancer cells)

Q. What analytical techniques best quantify trace impurities in this compound batches?

Answer:

  • LC-MS/MS : Detects sub-ppm halogenated byproducts (e.g., dibromo derivatives) .
  • ICP-OES : Measures residual metal catalysts (e.g., Pd < 10 ppm) .
  • TGA : Assess thermal stability (decomposition onset >200°C for high-purity samples) .

Q. How do solvent polarity and temperature affect crystallization of this compound?

Answer:

  • Polar Solvents (e.g., MeOH) : Promote rapid crystallization but may trap solvent molecules.
  • Nonpolar Solvents (e.g., hexane) : Yield slower-growing, larger crystals suitable for X-ray analysis.
  • Temperature : Cooling from 60°C to 4°C improves crystal lattice integrity .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to map bromination efficiency vs. temperature/catalyst .
  • Data Reproducibility : Document reaction atmospheres (N₂ vs. air) to control oxidative byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.